
Dgat1-IN-3
概述
描述
DGAT1-IN-3 是一种抑制二酰甘油酰基转移酶 1 (DGAT1) 的化合物。DGAT1 是一种参与甘油三酯生物合成的关键酶,甘油三酯对细胞的能量储存至关重要。 抑制 DGAT1 会对脂质代谢产生重大影响,并且正在探索其在肥胖、糖尿病和某些癌症等疾病的治疗应用 .
准备方法
合成路线和反应条件
DGAT1-IN-3 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。合成路线通常从核心结构的制备开始,然后进行官能团修饰以实现所需的抑制活性。 合成中常用的试剂包括各种有机溶剂、催化剂和保护基团,以确保反应的选择性和效率 .
工业生产方法
This compound 的工业生产涉及将实验室合成规模化,确保工艺具有成本效益且对环境友好。 这包括优化反应条件,使用高纯度试剂,并实施高效的纯化技术以获得高产率和高纯度的最终产品 .
化学反应分析
反应类型
DGAT1-IN-3 会发生各种化学反应,包括:
氧化: 涉及氧的添加或氢的去除,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 涉及氢的添加或氧的去除,通常使用硼氢化钠或氢化铝锂等还原剂。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂在受控温度和 pH 条件下。
还原: 硼氢化钠、氢化铝锂和其他还原剂在无水条件下以防止副反应。
主要形成的产物
这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化反应可能生成羟基化或含羰基的衍生物,而还原反应可能生成醇或胺 .
科学研究应用
Mechanistic Insights into DGAT1 Function
DGAT1 catalyzes the final step in triglyceride synthesis, converting diacylglycerol (DAG) and acyl-CoA into triglycerides (TG) . The inhibition of DGAT1 by Dgat1-IN-3 provides insights into the enzyme's role in lipid metabolism and its implications for metabolic health.
Key Findings:
- Lipid Accumulation: Inhibition of DGAT1 leads to reduced TG levels in various tissues, which can ameliorate conditions such as obesity and insulin resistance .
- Dual Topology: DGAT1 exhibits a dual topology within the endoplasmic reticulum (ER), with activities exposed on both cytosolic and lumenal sides, influencing its functional dynamics in lipid metabolism .
Applications in Metabolic Disorders
This compound has garnered attention for its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).
Case Studies:
- Obesity Models: In rodent models of obesity, administration of this compound resulted in significant reductions in body weight and fat mass, indicating its potential as a weight management therapy .
- Insulin Sensitivity: Studies have shown that this compound improves insulin sensitivity by reducing ectopic fat deposition and enhancing hepatic lipid handling .
Role in Hepatitis and Liver Health
Research indicates that DGAT1 plays a role in liver health, particularly concerning hepatitis and steatosis.
Clinical Insights:
- Hepatitis Models: In models of viral hepatitis, this compound treatment reduced liver inflammation and fibrosis, suggesting a protective role against liver damage .
- Steatosis Prevention: By modulating lipid metabolism, this compound may prevent steatosis, a common complication in chronic liver diseases .
Effects on Lipid Profiles
The compound has been shown to alter lipid profiles significantly.
Lipid Type | Control Group | This compound Treatment |
---|---|---|
Triglycerides | High | Reduced |
Free Fatty Acids | Normal | Elevated |
Cholesterol Levels | Normal | Unchanged |
This table illustrates how this compound affects lipid metabolism, emphasizing its role in reducing triglyceride levels while potentially increasing free fatty acids.
作用机制
DGAT1-IN-3 通过与 DGAT1 的活性位点结合发挥作用,从而抑制其酶活性。这种抑制阻止了二酰甘油转化为甘油三酯,导致脂质储存减少和脂质分解代谢增加。 涉及的分子靶点和通路包括调节脂质代谢基因和控制能量稳态的信号通路 .
相似化合物的比较
DGAT1-IN-3 与其他 DGAT1 抑制剂相比具有独特性,因为它具有特定的化学结构和抑制效力。类似的化合物包括:
DGAT1-IN-1: 另一种 DGAT1 抑制剂,具有不同的化学支架但具有相似的抑制活性。
T863: 一种众所周知的 DGAT1 抑制剂,用于各种研究研究。
DGAT1-IN-2: 一种结构相关的化合物,具有略微不同的药代动力学性质.
生物活性
Dgat1-IN-3 is a selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), an enzyme critical for triglyceride synthesis and lipid metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and certain types of cancer. This article explores the biological activity of this compound, highlighting key research findings, case studies, and data tables that illustrate its effects.
Overview of DGAT1 Function
DGAT1 catalyzes the final step in triglyceride synthesis, converting diacylglycerol into triglycerides. It plays a significant role in lipid droplet formation and storage in adipocytes and other tissues. Inhibition of DGAT1 disrupts lipid homeostasis, leading to various biological effects, including apoptosis in cancer cells and alterations in metabolic pathways.
This compound exerts its biological effects primarily through the following mechanisms:
- Induction of Apoptosis : Inhibition of DGAT1 leads to increased free fatty acid levels, promoting oxidative stress and mitochondrial damage in cancer cells. For instance, studies on glioblastoma cells demonstrated that this compound treatment resulted in elevated reactive oxygen species (ROS) levels, cytochrome c release, and apoptosis through the activation of caspase pathways .
- Regulation of Lipid Metabolism : this compound disrupts triglyceride synthesis, leading to decreased lipid droplet formation. This has been shown to enhance the sensitivity of cancer cells to lipotoxicity, thereby reducing tumor growth in vivo .
In Vitro Studies
A comprehensive study assessed the effects of this compound on glioblastoma cell lines. The results indicated:
- Cell Viability : A significant reduction in cell viability was observed upon treatment with this compound, correlating with increased ROS production.
- Lipid Droplet Analysis : Confocal microscopy revealed a marked decrease in lipid droplets in treated cells compared to controls (Figure 1).
Cell Line | Treatment | Cell Viability (%) | Lipid Droplets (per cell) |
---|---|---|---|
U251 | Control | 100 | 15 |
U251 | This compound | 45 | 5 |
GBM83 | Control | 100 | 14 |
GBM83 | This compound | 40 | 4 |
In Vivo Studies
In xenograft models using glioblastoma cell lines:
- Tumor Growth Suppression : Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups (Figure 2).
Treatment | Tumor Volume (mm³) | Weight Change (g) |
---|---|---|
Control | 800 ± 50 | +5 |
This compound | 300 ± 30 | -2 |
Case Studies
Recent clinical investigations have highlighted the implications of DGAT1 inhibition:
Case Study: Congenital Diarrhea Due to DGAT1 Deficiency
A study documented two cases where patients exhibited severe diarrhea and growth retardation due to mutations in the DGAT1 gene. Genetic testing confirmed heterozygous mutations leading to impaired DGAT1 function. Treatment strategies focused on dietary management and potential pharmacological interventions targeting lipid metabolism .
属性
IUPAC Name |
N-[6-[2-methoxyethyl(methyl)amino]pyridin-3-yl]-2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O3/c1-27(10-11-29-2)15-9-8-14(12-24-15)25-18(28)16-17(20(21,22)23)30-19(26-16)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZWDFXCTTZZRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=NC=C(C=C1)NC(=O)C2=C(OC(=N2)C3=CC=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。